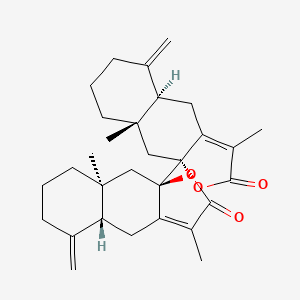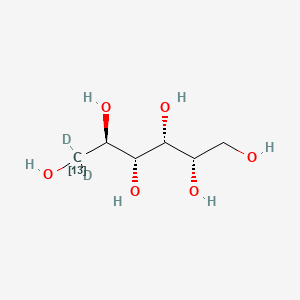
Meta-Amorolfine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meta-Amorolfine-d3 is a deuterated form of amorolfine, a morpholine antifungal drug. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in understanding the pharmacokinetics and metabolic pathways of the compound. Amorolfine itself is known for its efficacy against a broad spectrum of fungi, including dermatophytes, yeasts, and molds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Meta-Amorolfine-d3 involves the incorporation of deuterium atoms into the amorolfine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound would likely follow similar routes as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The use of continuous flow reactors and other advanced technologies could enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Meta-Amorolfine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound.
Substitution: Substitution reactions can occur at the aromatic ring or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Parent compound (this compound).
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Meta-Amorolfine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound can help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.
Drug Development: It can be used in the development of new antifungal agents by studying its interactions with fungal enzymes.
Biological Research: The compound can be used to study the effects of deuterium substitution on biological activity and stability.
Industrial Applications: this compound can be used in the formulation of antifungal products with enhanced stability and efficacy
作用机制
Meta-Amorolfine-d3 exerts its antifungal effects by inhibiting the fungal enzymes delta-14 reductase and delta-7-delta-8 isomerase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to the accumulation of ignosterol and other sterol intermediates. This disruption compromises the integrity of the fungal cell membrane, ultimately leading to cell death .
相似化合物的比较
Amorolfine: The non-deuterated form of Meta-Amorolfine-d3, used widely as an antifungal agent.
Ciclopirox: Another antifungal agent with a different mechanism of action, inhibiting metal-dependent enzymes in the fungal cell.
Terbinafine: An allylamine antifungal that inhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.
Uniqueness of this compound: The incorporation of deuterium atoms in this compound provides unique advantages, such as:
Enhanced Stability: Deuterium atoms can increase the stability of the compound by reducing the rate of metabolic degradation.
Improved Pharmacokinetics: The deuterium substitution can lead to altered pharmacokinetic properties, potentially enhancing the efficacy and duration of action of the compound.
Research Utility: The deuterated form is valuable in research for tracing metabolic pathways and studying the effects of isotopic substitution .
This compound represents a significant advancement in antifungal research, offering unique properties and applications that distinguish it from other similar compounds. Its potential in various scientific and industrial fields makes it a compound of considerable interest.
属性
分子式 |
C21H35NO |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(2R,6S)-2,6-dimethyl-4-[3,3,3-trideuterio-2-[[3-(2-methylbutan-2-yl)phenyl]methyl]propyl]morpholine |
InChI |
InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-9-19(12-20)11-16(2)13-22-14-17(3)23-18(4)15-22/h8-10,12,16-18H,7,11,13-15H2,1-6H3/t16?,17-,18+/i2D3 |
InChI 键 |
GRIBGNAQPXRQMB-LSSUNRDSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CC1=CC(=CC=C1)C(C)(C)CC)CN2C[C@H](O[C@H](C2)C)C |
规范 SMILES |
CCC(C)(C)C1=CC=CC(=C1)CC(C)CN2CC(OC(C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


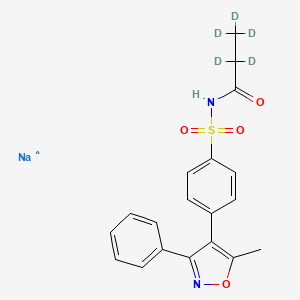
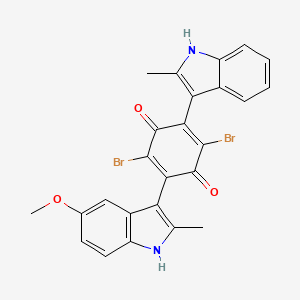
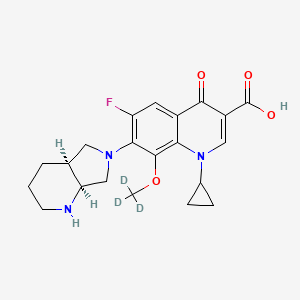
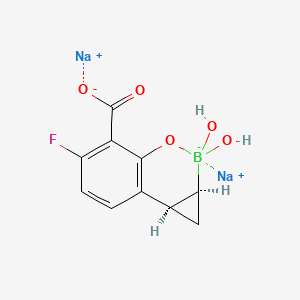
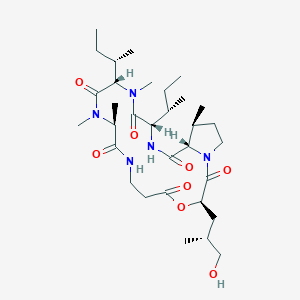
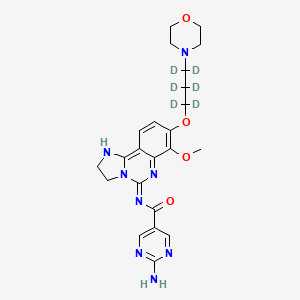
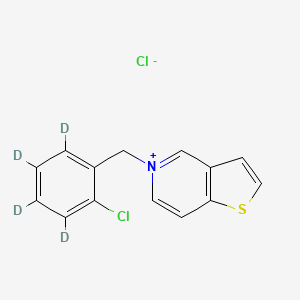
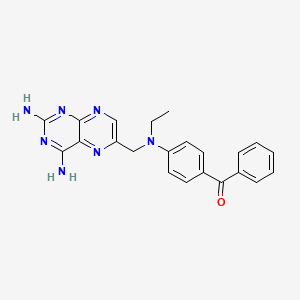

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
